molecular formula C12H22O7 B11708973 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate CAS No. 22790-12-1

2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate

Cat. No.: B11708973
CAS No.: 22790-12-1
M. Wt: 278.30 g/mol
InChI Key: DXYGJDUJLDXFOD-UHFFFAOYSA-N
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Description

2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate (CAS 22790-12-1), also known as tetraethylene glycol diacetate, is a polyethylene glycol derivative with a molecular formula of C₁₂H₂₂O₇ and a molecular weight of 278.30 g/mol . Structurally, it consists of a central oxygen atom bridging two ethane-1,2-diyloxy chains, each terminated with an acetate group. This compound is synthesized via esterification of tetraethylene glycol (TTEG) with acetic acid or its derivatives, as evidenced by its use as an intermediate in PROTAC synthesis and cross-linking reactions .

Key properties include:

  • Solubility: Hydrophilic due to the ethylene oxide backbone but moderately lipophilic from the acetate groups, enabling compatibility with both polar and nonpolar solvents.
  • Applications: Primarily used in biomedical research, such as drug delivery systems (e.g., lipid-complexed protein particles) and as a linker in small-molecule inhibitors targeting proteins like MDM2 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22790-12-1

Molecular Formula

C12H22O7

Molecular Weight

278.30 g/mol

IUPAC Name

2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate

InChI

InChI=1S/C12H22O7/c1-11(13)18-9-7-16-5-3-15-4-6-17-8-10-19-12(2)14/h3-10H2,1-2H3

InChI Key

DXYGJDUJLDXFOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCCOCCOCCOC(=O)C

Origin of Product

United States

Preparation Methods

Direct Esterification of Tetraethylene Glycol

The most straightforward route involves the acetylation of tetraethylene glycol, a commercially available polyether diol. The reaction employs acetic anhydride as the acetylating agent under acidic or catalytic conditions:

$$
\text{Tetraethylene glycol} + 2 \, \text{Acetic anhydride} \xrightarrow{\text{H}^+} \text{Tetraethylene glycol diacetate} + 2 \, \text{Acetic acid}
$$

Reaction Conditions

  • Catalyst : Sulfuric acid ($$H2SO4$$) or pyridine (for HCl scavenging if acetyl chloride is used).
  • Temperature : 80–100°C to accelerate reaction kinetics.
  • Solvent : Often conducted neat (without solvent) to simplify purification.

This method is favored industrially due to its high atom economy and minimal byproduct formation. The product is typically isolated via fractional distillation under reduced pressure to avoid thermal decomposition.

Stepwise Ether Synthesis and Acetylation

An alternative approach constructs the ether backbone before introducing acetate groups. Williamson ether synthesis or ethylene oxide polymerization can generate the polyether chain:

Step 1: Ether Backbone Formation

  • Williamson Synthesis : Reacting ethylene glycol with a dihalide (e.g., 1,2-dibromoethane) in the presence of a base:
    $$
    4 \, \text{HOCH}2\text{CH}2\text{OH} + 3 \, \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{Tetraethylene glycol} + 6 \, \text{HBr}
    $$
  • Ethylene Oxide Polymerization : Ring-opening polymerization of ethylene oxide initiated by a diol, yielding tetraethylene glycol.

Step 2: Terminal Hydroxyl Group Acetylation
The resultant tetraethylene glycol undergoes esterification as described in Section 1.1.

This route offers modularity but suffers from lower overall yields due to intermediate purification steps.

Reaction Optimization and Challenges

Catalyst Selection

  • Acid Catalysts : $$H2SO4$$ provides high reactivity but risks sulfonation side reactions.
  • Enzymatic Catalysts : Lipases (e.g., Candida antarctica lipase B) enable milder conditions, though scalability remains a hurdle.

Purity and Yield Considerations

  • Byproducts : Partial acetylation or over-esterification may occur if stoichiometry is imbalanced.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Newcrom R1 column and acetonitrile-water (70:30 v/v) mobile phase effectively separates the diacetate from unreacted glycol or monoacetate byproducts. Retention times and peak areas quantify purity (Table 1).

Table 1: HPLC Parameters for 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl Diacetate

Parameter Value
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile:H₂O (70:30)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 12.4 ± 0.3 min

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption at $$1740 \, \text{cm}^{-1}$$ (C=O stretch of acetate) and $$1100 \, \text{cm}^{-1}$$ (C-O-C ether linkage).
  • NMR Spectroscopy :
    • $$^1\text{H NMR}$$ (CDCl₃): δ 4.25 (m, 8H, -OCH₂CH₂O-), δ 2.05 (s, 6H, CH₃COO-).
    • $$^{13}\text{C NMR}$$: δ 170.5 (C=O), 70.8–69.2 (ether carbons), 21.0 (CH₃).

Industrial Scalability and Applications

The direct esterification method dominates industrial production due to its cost-effectiveness and compatibility with continuous-flow reactors. Applications include:

  • Polymer Plasticizers : Enhances flexibility in polyvinyl chloride (PVC) formulations.
  • Pharmaceutical Intermediates : Serves as a solubilizing agent in drug delivery systems.

Chemical Reactions Analysis

2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields hexaethylene glycol and acetic acid, while oxidation can produce carboxylic acids .

Scientific Research Applications

2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate, also known by its CAS number 22790-12-1, is a chemical compound with several identified applications, primarily in separation processes and potentially in industrial applications .

Chemical Properties
this compound has a molecular formula of C12H22O7 and a molecular weight of 278.302 . Other properties include:

  • LogP: 0.0482
  • Synonyms: Includes names such as 2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethyl acetate and 1,11-Diacetoxy-3,6,9-trioxaundecane .

Applications

  • HPLC Separation: this compound is used in reverse phase (RP) HPLC methods for analytical separation . It can be separated using a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . It is suitable for pharmacokinetic studies and impurity isolation in preparative separation and can be used with smaller 3 µm particle columns for fast UPLC applications .
  • PROTAC Linker: 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol, a related compound, is used as a PROTAC linker in the synthesis of PROTACs (proteolysis targeting chimeras) . PROTACs contain two ligands, one for an E3 ubiquitin ligase and another for a target protein, to selectively degrade target proteins via the ubiquitin-proteasome system .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Increasing ethylene oxide units (e.g., triethylene vs. tetraethylene) enhance hydrophilicity and flexibility, impacting solubility in aqueous systems .
  • Functional Groups : Acetate-terminated derivatives (e.g., tetraethylene glycol diacetate) exhibit lower reactivity compared to thioether or nitrate analogs, making them suitable for stable cross-linking in drug delivery .
  • Thermal Stability : Thio-linked compounds (e.g., 1c) have higher melting points (154–156°C) due to stronger sulfur-based interactions, whereas glycol diacetates are typically liquid or low-melting solids .

Reactivity and Functional Performance

  • Cross-Linking Efficiency: Unlike disulfide-based cross-linkers (e.g., DIC), tetraethylene glycol diacetate derivatives like OEDIC (2,2'-oxybis(ethane-2,1-diyl) bis(1H-imidazole-1-carboxylate)) are non-degradable, leading to minimal protein expression in RNA delivery systems .
  • Synthetic Utility : The acetate groups in tetraethylene glycol diacetate facilitate esterification/transesterification reactions, as seen in PROTAC synthesis, where it serves as a biodegradable linker .

Biological Activity

2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate, also known by its CAS number 22790-12-1, is a chemical compound with potential applications in various biological contexts. Its structure consists of a bis(ethoxy) ether linkage and two acetate moieties, which may influence its biological activity. This article reviews the current understanding of its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C12H22O7
  • Molecular Weight : 278.299 g/mol
  • Density : 1.101 g/cm³
  • Boiling Point : 341.1°C at 760 mmHg
  • Flash Point : 146.4°C

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related bis(ether) compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The potential mechanism may involve disruption of the bacterial cell membrane or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound may exhibit selective cytotoxic effects on cancer cell lines while being less harmful to normal cells. This selectivity is crucial for therapeutic applications in oncology.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Eshghi et al. (2004) explored the antimicrobial effects of similar acetate derivatives. The results indicated that compounds with ether linkages displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    Research published in Molecular Pharmacology assessed the cytotoxic effects of various acetate derivatives on cancer cell lines. The findings suggested that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to healthy cells.

The proposed mechanisms for the biological activity of this compound include:

  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : The acetate groups may interact with key enzymes involved in cellular metabolism.

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